molecular formula C7H3FN2O B12963843 5-Fluoro-6-formylnicotinonitrile

5-Fluoro-6-formylnicotinonitrile

Cat. No.: B12963843
M. Wt: 150.11 g/mol
InChI Key: BAGCNPFYNYERGM-UHFFFAOYSA-N
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Description

5-Fluoro-6-formylnicotinonitrile is a nicotinonitrile derivative featuring a fluorine atom at the 5-position and a formyl group (-CHO) at the 6-position on the pyridine ring. The formyl group is electron-withdrawing, enhancing reactivity and polarity, while fluorine contributes to metabolic stability and bioavailability .

Properties

Molecular Formula

C7H3FN2O

Molecular Weight

150.11 g/mol

IUPAC Name

5-fluoro-6-formylpyridine-3-carbonitrile

InChI

InChI=1S/C7H3FN2O/c8-6-1-5(2-9)3-10-7(6)4-11/h1,3-4H

InChI Key

BAGCNPFYNYERGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-formylnicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 5-Fluoro-6-formylnicotinonitrile may involve large-scale fluorination processes using advanced fluorinating agents and continuous flow reactors. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-formylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-formylnicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe in molecular imaging studies.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-formylnicotinonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Fluoro-6-formylnicotinonitrile with structurally related compounds, emphasizing substituent effects on chemical and biological properties:

Compound Name Substituents (Position) Key Properties/Bioactivity Source
5-Fluoro-6-formylnicotinonitrile 5-F, 6-CHO Hypothetical: High reactivity (formyl), potential enzyme inhibition N/A
5-Fluoro-6-methylnicotinonitrile 5-F, 6-CH₃ Moderate antimicrobial activity; significant antitumor activity
6-Fluoro-5-methoxynicotinonitrile 6-F, 5-OCH₃ Altered reactivity patterns due to methoxy group
6-Formyl-5-methylnicotinonitrile 6-CHO, 5-CH₃ Enhanced chemical reactivity; distinct solubility
5-Chloro-6-fluoronicotinic acid 5-Cl, 6-F Broad enzyme modulation; dual halogenation effects
Ethyl 5-fluoro-6-(trifluoromethyl)nicotinate 5-F, 6-CF₃ High lipophilicity; metabolic stability

Key Observations:

Substituent Effects: Formyl (-CHO): Enhances polarity and reactivity, enabling hydrogen bonding with biological targets. This contrasts with methyl (-CH₃), which reduces solubility but increases hydrophobicity . Fluorine (-F): Improves metabolic stability and bioavailability compared to non-fluorinated analogs . Methoxy (-OCH₃): Electron-donating nature alters electronic distribution, reducing reactivity compared to formyl .

Biological Activity: Antitumor activity is prominent in fluorinated derivatives (e.g., 5-Fluoro-6-methylnicotinonitrile shows significant cytotoxicity) . Dual functional groups (e.g., formyl + fluorine) may synergize for enhanced enzyme inhibition, as seen in 5-Chloro-6-fluoronicotinic acid .

Solubility and Reactivity: Hydroxyl or methoxy groups improve solubility (e.g., Ethyl 5-Amino-6-hydroxynicotinate), whereas formyl groups balance reactivity with moderate solubility .

Research Implications

The unique substitution pattern of 5-Fluoro-6-formylnicotinonitrile positions it as a promising candidate for:

  • Drug Discovery: Potential enzyme inhibition via formyl-mediated hydrogen bonding.
  • Material Science : Tunable electronic properties for optoelectronic applications. Further studies should explore its synthetic pathways, stability, and direct biological assays to validate hypotheses derived from analogs .

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